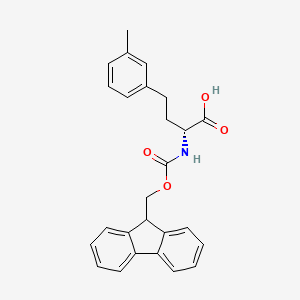

Fmoc-3-Methyl-D-Homophe

Description

Fmoc-3-Methyl-D-Homophe refers to the D-configuration of β-homophenylalanine (β-Homophe) protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, with a methyl substituent at the 3-position of the phenyl ring. β-Homophenylalanine differs from standard phenylalanine by an additional methylene group (-CH2-) in the side chain, altering its conformational flexibility and hydrophobicity . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its stability under basic conditions and ease of removal with piperidine .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-7-6-8-18(15-17)13-14-24(25(28)29)27-26(30)31-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGCQDJLKBTGTG-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-Methyl-D-Homophe typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the Fmoc amino acid azide, which is isolated as a crystalline solid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-Methyl-D-Homophe undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The protected amino acid can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM).

Major Products Formed

Deprotection: The removal of the Fmoc group yields the free amino acid.

Coupling: The formation of peptide bonds results in longer peptide chains.

Scientific Research Applications

Solid-Phase Peptide Synthesis

Fmoc-3-Methyl-D-Homophe is widely used in solid-phase peptide synthesis (SPPS) due to the protective Fmoc group, which allows for selective reactions during peptide formation. This selectivity is crucial for synthesizing complex peptides without interference from other functional groups.

Key Benefits:

- Minimized Racemization: Studies indicate that using Fmoc-3-Methyl-D-Homophe can significantly reduce racemization during coupling reactions. For instance, the coupling of Fmoc-His(3-Bum)-OH showed an acceptable low degree of racemization when activated with TBTU and DIPEA, making it a reliable choice for synthesizing peptides with histidine residues .

- Peptide Conformation: The methyl substitution at the 3-position influences the conformation and stability of peptides, which can affect their biological activity. This property is particularly important in designing peptides with specific functional characteristics .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of Fmoc-3-Methyl-D-Homophe derivatives, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibits surfactant-like properties that contribute to its antibacterial effects.

Case Studies:

- Hydrogels: A study demonstrated that hydrogels incorporating Fmoc-phenylalanine exhibited significant antibacterial activity in both hydrogel and solution phases, effectively reducing bacterial loads in vivo .

- Synergistic Effects: Another investigation combined Fmoc-phenylalanine with aztreonam, enhancing antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This showcases the potential for synergistic effects in therapeutic applications .

Mechanism of Action

The primary mechanism of action of Fmoc-3-Methyl-D-Homophe involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during the assembly of peptide chains, preventing side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural Features

*Inferred structure based on analogs; †Estimated based on β-Homophe backbone and substituent mass.

Key Observations :

- Substituent Effects: Methyl (-CH3) groups increase hydrophobicity moderately, while trifluoromethyl (-CF3) and cyano (-CN) groups enhance electronic effects and metabolic stability . Fluorine (-F) balances hydrophobicity and polarity .

Physicochemical Properties

- Hydrophobicity : Methyl substituents (logP ~3.5–4.0) are less hydrophobic than -CF3 (logP ~4.5) but more than -F (logP ~3.0) . β-Homophe derivatives generally exhibit higher hydrophobicity than phenylalanine due to the extended side chain .

- Stability : Fmoc-protected compounds are stable under acidic conditions but cleaved by bases like piperidine . Methyl groups may enhance steric protection against enzymatic degradation in vivo compared to unsubstituted analogs .

Biological Activity

Fmoc-3-Methyl-D-Homophe is a compound that has garnered attention in the field of biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of Fmoc-3-Methyl-D-Homophe

Fmoc-3-Methyl-D-Homophe is a derivative of homophenylalanine, which is an important building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used to protect amino acids during peptide synthesis, allowing for the creation of complex peptide structures. This compound is utilized in various applications, including drug development, bioconjugation, and protein engineering .

Antiviral Activity

Recent studies have indicated that derivatives of homophenylalanine exhibit antiviral properties. For instance, Z-Leu-Homophe-CHF2 was shown to inhibit the replication of human coronaviruses, with an effective concentration (EC50) of 12.9 µM against hCoV-229E . This suggests that modifications of homophenylalanine can lead to compounds with significant antiviral potential.

Antimicrobial Properties

The antimicrobial activity of Fmoc-conjugated amino acids has been explored, particularly against Gram-positive bacteria like Staphylococcus aureus. Formulations containing Fmoc-phenylalanine have demonstrated weak antibacterial activity against Gram-negative bacteria but show promise when combined with specific antibiotics such as aztreonam . This synergy enhances the overall antibacterial efficacy, indicating potential applications in treating infections.

Table 1: Antiviral Activity of Homophenylalanine Derivatives

Table 2: Antimicrobial Efficacy Against Bacteria

The mechanism by which Fmoc-3-Methyl-D-Homophe exerts its biological effects may involve interactions with specific cellular targets or pathways. For example, the modulation of immune responses through T-cell activation has been observed with related compounds containing β-amino acids . The ability to bind tightly to MHC-II and activate T-cell receptor signaling suggests a role in immunological applications .

Q & A

Q. How can researchers ensure computational data for Fmoc-3-Methyl-D-Homophe meets journal requirements?

- Methodological Answer : Follow Journal of Materials Chemistry A guidelines ():

- Transparency : Provide input files, software versions, and computational parameters.

- Visualization : Use color-coded structures in figures (≤3 per graphic) and avoid overloading with annotations.

Submit raw data (e.g., .log files from Gaussian) as supplementary information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.